molecular formula C17H16N2O B5837030 5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5837030
M. Wt: 264.32 g/mol
InChI Key: UXYWGSDLTMXXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. DMPO is a member of the oxadiazole family, which is a class of compounds that have been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the interaction of this compound with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound can act as a spin trap for ROS and RNS, which allows for their detection and characterization by electron paramagnetic resonance (EPR) spectroscopy. This compound can also scavenge ROS and RNS, which can reduce oxidative stress and inflammation in biological systems.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. This compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation in biological systems. This compound can also induce apoptosis in cancer cells, which can inhibit tumor growth and metastasis. This compound can also inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli, which can prevent bacterial infections.

Advantages and Limitations for Lab Experiments

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, such as its high stability, low toxicity, and easy synthesis. This compound can be easily synthesized through various methods, and it has a long shelf-life, which makes it suitable for storage and transportation. This compound is also relatively non-toxic, which makes it safe for use in biological systems. However, this compound also has some limitations for lab experiments, such as its low solubility in water and some organic solvents. This compound also has a relatively low reactivity with some ROS and RNS, which can limit its sensitivity for detection.

Future Directions

There are several future directions for the research and development of 5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to explore the potential applications of this compound in other fields of science, such as environmental science and food science. This compound can be used as a probe for the detection of free radicals in environmental samples, such as air and water. This compound can also be used as a preservative for food products, which can prevent the growth of bacteria and improve the shelf-life of food products. Another direction is to develop new derivatives of this compound with improved properties, such as higher solubility and reactivity with ROS and RNS. These derivatives can have potential applications in various fields of science, such as drug discovery and materials science.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound can be synthesized through various methods, and it has been found to possess a wide range of biological activities. The mechanism of action of this compound involves the interaction with ROS and RNS, and it has various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of this compound, which can lead to new discoveries and applications in various fields of science.

Synthesis Methods

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through various methods, including the reaction of 3,5-dimethylbenzoic acid with 4-methylphenylhydrazine in the presence of phosphorus oxychloride, or the reaction of 3,5-dimethylbenzoyl chloride with 4-methylphenylhydrazine in the presence of sodium hydroxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as organic light-emitting diodes, liquid crystals, and fluorescent probes. In analytical chemistry, this compound has been used as a spin trap for the detection of free radicals in biological systems.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-4-6-14(7-5-11)16-18-17(20-19-16)15-9-12(2)8-13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYWGSDLTMXXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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